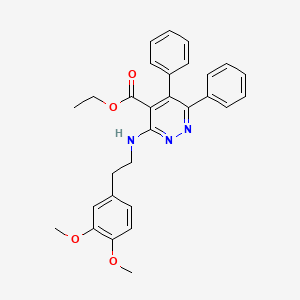

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate

Description

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is a pyridazine-based compound featuring a 3,4-dimethoxyphenethylamine substituent and dual phenyl groups at positions 5 and 6 of the pyridazine ring.

Properties

IUPAC Name |

ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-5,6-diphenylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4/c1-4-36-29(33)26-25(21-11-7-5-8-12-21)27(22-13-9-6-10-14-22)31-32-28(26)30-18-17-20-15-16-23(34-2)24(19-20)35-3/h5-16,19H,4,17-18H2,1-3H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZXATCPQZJTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN=C1NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile-Based Cyclocondensation

The pyridazine core is typically synthesized through cyclocondensation reactions involving nitrile precursors. Oliveira-Campos et al. demonstrated that heating 1,2-dicyanobenzene derivatives with hydrazine hydrate in ethanol at 80°C for 12 hours generates the pyridazine ring system. Subsequent oxidation with manganese dioxide yields the fully aromatic pyridazine structure, which serves as the scaffold for further functionalization.

Reaction Conditions:

-

Reactants: 1,2-Dicyanobenzene derivatives, hydrazine hydrate

-

Solvent: Ethanol

-

Temperature: 80°C

-

Time: 12 hours

-

Oxidizing Agent: MnO₂

This method prioritizes simplicity and scalability but requires careful control of stoichiometry to avoid byproducts such as pyridazinones.

Suzuki-Miyaura Cross-Coupling for Diphenyl Substituents

Palladium-Catalyzed Aryl Group Introduction

The diphenyl groups at positions 5 and 6 of the pyridazine core are introduced via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting 3,6-dichloropyridazine with phenylboronic acid under palladium catalysis.

Optimized Procedure:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Aqueous Na₂CO₃ (2 M)

-

Solvent System: DME/ethanol (4:1 v/v)

-

Temperature: 80°C

-

Time: 48 hours

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Solvent | DME/ethanol (4:1) |

| Reaction Temperature | 80°C |

| Reaction Time | 48 hours |

| Isolated Yield | 72% |

This method ensures high regioselectivity, with minimal homocoupling byproducts. The choice of DME as a co-solvent enhances boronic acid solubility and reaction efficiency.

Esterification and Final Product Isolation

Ethyl Carboxylate Formation

The ethyl ester group is introduced via esterification of the intermediate carboxylic acid. Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ethanol in the presence of triethylamine.

Stepwise Protocol:

-

Acyl Chloride Formation: SOCl₂ (2 equiv), reflux, 4 hours.

-

Esterification: Ethanol (5 equiv), triethylamine (1.5 equiv), 0°C to room temperature, 12 hours.

Comparative Analysis of Synthetic Routes

The Suzuki-Miyaura cross-coupling and esterification steps exhibit the highest efficiencies, while cyclocondensation remains the bottleneck due to moderate yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate with three analogs, focusing on structural features, pharmacological activities, and applications.

Ethyl 3-(((1-(2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-Diphenylpyridazine-4-Carboxylate (Compound 10m)

- Structural Differences :

- Replaces the 3,4-dimethoxyphenethylamine group with a triazole-thio linker and a 3,4-dichlorophenylacetamide moiety.

- Contains chlorine substituents instead of methoxy groups.

- Activity : Exhibits potent α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM), attributed to hydrogen bonding between the triazole-thio group and enzyme active sites .

Methyl-Substituted Pyridazine Derivatives (Patent US 63/159,720)

- Structural Differences :

- Features methyl groups at strategic positions on the pyridazine core instead of phenyl or methoxyphenethyl groups.

- Lacks the ethyl ester moiety.

- Advantages : Simplified synthesis and improved metabolic stability due to fewer aromatic substituents.

Verapamil-Related Compound B (USP Standard)

- Structural Differences :

- Based on a benzeneacetonitrile core instead of pyridazine.

- Retains the 3,4-dimethoxyphenethyl group but incorporates a nitrile and isopropyl group.

- Activity : Functions as a calcium channel blocker, highlighting the pharmacological relevance of the 3,4-dimethoxyphenethyl motif in cardiovascular therapeutics .

Comparative Data Table

Research Findings and Implications

- Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound may confer affinity for adrenergic or serotonergic receptors, akin to verapamil analogs . However, replacing methoxy with chlorine (as in Compound 10m) shifts activity toward metabolic enzyme inhibition, underscoring the role of electron-withdrawing groups in α-glucosidase binding .

- Synthetic Feasibility : The ethyl ester in the target compound likely improves solubility over methyl-substituted derivatives, though its bulky diphenyl groups may complicate synthesis scalability compared to patent-described methyl-pyridazines .

- Unanswered Questions : Direct pharmacological data for the target compound are absent in the evidence. Further studies should prioritize enzymatic assays (e.g., kinase or ion channel screens) and comparative ADMET profiling.

Biological Activity

Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 481.51 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities.

Structure Representation

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 481.51 g/mol |

| Functional Groups | Amino group, carboxylate, methoxy |

Antifungal Activity

Recent studies have highlighted the antifungal potential of similar compounds within the pyridazine class. For instance, derivatives with modifications on the phenethylamine side chain have shown promising antifungal activity against various strains. The compound's ability to inhibit fungal growth was evaluated in vitro, revealing significant inhibition rates comparable to established antifungals .

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing methoxy groups exhibit antioxidant properties due to their ability to scavenge free radicals. This compound may similarly contribute to reducing oxidative stress in biological systems . Moreover, anti-inflammatory assays have suggested that such compounds can modulate inflammatory pathways effectively.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism and inflammation.

- Receptor Binding : The structural features allow for potential interactions with biological receptors that mediate various physiological responses.

Study 1: Synthesis and Evaluation of Antifungal Activity

In a recent study, derivatives similar to this compound were synthesized and evaluated for their antifungal properties. The results indicated that modifications at the amino position significantly enhanced antifungal activity against Candida albicans and Aspergillus niger, with some derivatives achieving over 80% inhibition at concentrations as low as 50 µg/mL .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of methoxy-substituted pyridazines. Using DPPH radical scavenging assays, it was found that these compounds exhibited significant radical scavenging activity, indicating their potential use in preventing oxidative damage in cells .

Q & A

Basic: What are the standard methods for synthesizing Ethyl 3-((3,4-dimethoxyphenethyl)amino)-5,6-diphenylpyridazine-4-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions between pyridazine precursors and substituted phenethylamine derivatives under reflux conditions.

- Esterification using ethanol as a solvent and acid catalysts (e.g., sulfuric acid) to introduce the ethyl carboxylate group.

- Coupling reactions with 3,4-dimethoxyphenethylamine, often requiring palladium-based catalysts (e.g., Pd/C) for amination .

Key parameters include temperature control (60–80°C), solvent selection (ethanol or dichloromethane), and reaction times (12–24 hours). Purification is achieved via column chromatography or recrystallization .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR, MS, or IR data often arise from impurities, tautomerism, or conformational flexibility. To address this:

- Multi-technique validation: Combine H NMR, C NMR, and 2D-COSY/HMBC to confirm connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight .

- X-ray crystallography: Resolves ambiguities in stereochemistry or substituent positioning, especially for crystalline derivatives .

- Computational modeling: DFT calculations predict NMR chemical shifts and compare them with experimental data to identify discrepancies .

Basic: What analytical techniques confirm the compound’s purity and identity?

Answer:

- Chromatography: HPLC or TLC with UV detection (λ = 254 nm) assesses purity (>95%).

- Thermal analysis: Differential Scanning Calorimetry (DSC) determines melting points and detects polymorphs .

- Spectroscopy: FT-IR confirms functional groups (e.g., ester C=O at ~1700 cm, NH stretching at ~3300 cm) .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?

Answer:

- DoE (Design of Experiments): Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, ethanol improves solubility of polar intermediates, while Pd/C enhances amination efficiency .

- In-situ monitoring: Use techniques like ReactIR to track reaction progress and minimize side products (e.g., over-oxidation of amine groups) .

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield by 15–20% .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

Answer:

- In vitro enzyme inhibition: Screen against targets like α-glucosidase or kinases using fluorometric/colorimetric assays (e.g., pNPG assay for α-glucosidase) .

- Cytotoxicity testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Antimicrobial activity: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?

Answer:

- Target identification: Use homology modeling to predict binding to enzymes (e.g., α-glucosidase) or receptors.

- Docking software: AutoDock Vina or Schrödinger Suite generates binding poses. Key interactions include hydrogen bonding with the pyridazine ring and hydrophobic contacts with phenyl groups .

- MD simulations: Validate docking results by simulating ligand-protein dynamics over 100 ns to assess stability .

Basic: What are the compound’s key reactive sites for derivatization?

Answer:

- Ester group: Hydrolysis to carboxylic acid for salt formation.

- Amino group: Acylation or alkylation to introduce substituents (e.g., acetyl or benzyl groups) .

- Pyridazine ring: Electrophilic substitution at electron-deficient positions (C-5/C-6) .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug design: Convert the ethyl ester to a more hydrophilic prodrug (e.g., sodium carboxylate salt) .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Basic: What spectroscopic data benchmarks exist for this compound?

Answer:

| Technique | Key Signals |

|---|---|

| H NMR (CDCl) | δ 1.35 (t, CH), 3.85 (s, OCH), 6.8–7.5 (m, aromatic H) |

| FT-IR | 1705 cm (C=O), 1620 cm (C=N) |

| HRMS | [M+H] m/z calculated: 529.2012; observed: 529.2008 |

Advanced: How to analyze conflicting data in structure-activity relationship (SAR) studies?

Answer:

- Meta-analysis: Compare results across studies using cheminformatics tools (e.g., KNIME) to identify outliers.

- 3D-QSAR: Develop CoMFA/CoMSIA models to correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity .

- Crystallographic SAR: Resolve steric clashes or electronic mismatches in ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.